molecular formula C14H14N2O2S B5555546 1-Furan-2-ylmethyl-3-(2-methyl-benzoyl)-thiourea

1-Furan-2-ylmethyl-3-(2-methyl-benzoyl)-thiourea

Cat. No.: B5555546
M. Wt: 274.34 g/mol
InChI Key: ZTTJSQVQVIRUQD-UHFFFAOYSA-N
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Description

1-Furan-2-ylmethyl-3-(2-methyl-benzoyl)-thiourea is a useful research compound. Its molecular formula is C14H14N2O2S and its molecular weight is 274.34 g/mol. The purity is usually 95%.
The exact mass of the compound N-{[(2-furylmethyl)amino]carbonothioyl}-2-methylbenzamide is 274.07759887 g/mol and the complexity rating of the compound is 335. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Structural Analysis

  • Chemical Synthesis : A study focused on the structural flexibility of chromium aminocarbene complexes, which share a thematic connection with the structural motifs of "N-{[(2-furylmethyl)amino]carbonothioyl}-2-methylbenzamide". These complexes, including those with 2-furyl substituents, were prepared and characterized, providing insight into the synthesis and structural properties of related compounds (Kvapilová et al., 2014).

  • X-Ray Crystallography and DFT Studies : The structural analysis of certain aminobenzamide derivatives was supported by X-ray crystallography and density functional theory (DFT) calculations. These studies highlighted the impact of hydrogen bonds in N-unsubstituted 2-aminobenzamides, revealing the significance of intramolecular and intermolecular hydrogen bonding in determining the structural characteristics of such compounds (Mphahlele et al., 2017).

Biological Activity and Applications

  • Anticancer Activity : Indapamide derivatives, structurally related to "N-{[(2-furylmethyl)amino]carbonothioyl}-2-methylbenzamide", were synthesized and evaluated for their pro-apoptotic activity as anticancer agents. Among these, a specific compound demonstrated significant growth inhibition against melanoma cell lines, suggesting the potential therapeutic applications of similar compounds in cancer treatment (Yılmaz et al., 2015).

Environmental and Catalytic Applications

  • Adsorption and Removal Studies : Research on the removal of cationic dyes from aqueous media using modified activated carbon demonstrated the relevance of chemical modifications for environmental cleanup. Such studies underscore the potential utility of chemically modified compounds, including those similar to "N-{[(2-furylmethyl)amino]carbonothioyl}-2-methylbenzamide", in enhancing adsorption properties for environmental applications (Naushad et al., 2019).

Properties

IUPAC Name

N-(furan-2-ylmethylcarbamothioyl)-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2S/c1-10-5-2-3-7-12(10)13(17)16-14(19)15-9-11-6-4-8-18-11/h2-8H,9H2,1H3,(H2,15,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTTJSQVQVIRUQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC(=S)NCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.